molecular formula C13H10N2O4S B11183980 methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate

methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate

Cat. No.: B11183980
M. Wt: 290.30 g/mol
InChI Key: TYOLWJVXTOXVPW-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a heterocyclic compound that belongs to the class of thiazino-benzimidazoles. This compound is characterized by its unique structure, which includes a thiazine ring fused to a benzimidazole moiety. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate typically involves the reaction of benzimidazole-2-thione with appropriate reagents. One common method includes the regioselective cascade reaction of benzimidazole-2-thione with Morita-Baylis-Hillman (MBH) acetates in the presence of pyridine. This one-pot method yields ethyl 4H-[1,3]thiazino[3,2-a]-benzimidazole-2-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, some derivatives have been identified as inhibitors of Trypanosoma brucei and factor IXa, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazino-benzimidazole derivatives, such as:

  • Ethyl 4H-[1,3]thiazino[3,2-a]-benzimidazole-2-carboxylate
  • Benzimidazo-[2,1-b]thiazine derivatives
  • Fluorine-containing imidazo-[2,1-b]thiazines

Uniqueness

Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

methyl 8-methoxy-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H10N2O4S/c1-18-7-3-4-9-8(5-7)14-13-15(9)11(16)6-10(20-13)12(17)19-2/h3-6H,1-2H3

InChI Key

TYOLWJVXTOXVPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=O)C=C(SC3=N2)C(=O)OC

Origin of Product

United States

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